molecular formula C10H6ClF6N3OS B1436278 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol CAS No. 1823183-33-0

3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1436278
CAS No.: 1823183-33-0
M. Wt: 365.68 g/mol
InChI Key: FBHDTEPEJMKCGU-UHFFFAOYSA-N
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Description

3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is a complex organic compound with a molecular formula of C10H6ClF6N3OS and a molecular weight of 365.68 g/mol . This compound is notable for its unique structure, which includes a triazolopyridine ring system substituted with chloro and trifluoromethyl groups, and a trifluoropropanol moiety linked via a thioether bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol typically involves multiple steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazolopyridine ring.

    Introduction of the Chloro and Trifluoromethyl Groups: These groups are introduced via electrophilic substitution reactions.

    Formation of the Thioether Linkage: This step involves the reaction of the triazolopyridine intermediate with a thiol compound.

    Addition of the Trifluoropropanol Moiety: The final step involves the reaction of the thioether intermediate with a trifluoropropanol derivative under nucleophilic substitution conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s triazolopyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the thioether linkage can facilitate interactions with thiol-containing proteins. Overall, the compound may exert its effects by disrupting key biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-one
  • 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-amine

Comparison: Compared to these similar compounds, 3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

3-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF6N3OS/c11-5-1-4(9(12,13)14)2-20-7(5)18-19-8(20)22-3-6(21)10(15,16)17/h1-2,6,21H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDTEPEJMKCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF6N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Reactant of Route 3
Reactant of Route 3
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Reactant of Route 4
Reactant of Route 4
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Reactant of Route 5
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol
Reactant of Route 6
Reactant of Route 6
3-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-1,1,1-trifluoropropan-2-ol

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